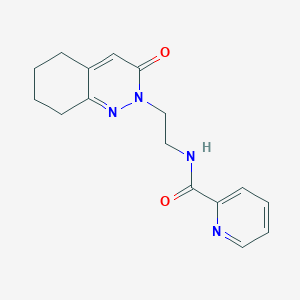

![molecular formula C8H10N4O2S B2854949 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide CAS No. 1797307-78-8](/img/structure/B2854949.png)

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis involves various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines have been widely studied . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .科学的研究の応用

Synthesis and Phosphodiesterase Inhibitory Activity

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide is part of a series of 6-phenylpyrazolo[3,4-d]pyrimidones described for their specific inhibitory activity against cyclic GMP phosphodiesterase (type V). These compounds show potential in enzymatic and cellular activities, including oral antihypertensive effects. The structure-activity relationship indicates that specific substituents, such as an n-propoxy group at the 2-position of the phenyl ring, are crucial for activity. This research highlights the chemical versatility in accommodating various groups at the 5-position, leading to compounds with both high activity levels and metabolic stability. Among the synthesized compounds, some showed significant in vivo activities and good metabolic stabilities, underscoring their therapeutic potential (Dumaitre & Dodic, 1996).

One-Pot Synthesis of Aminopyrazolopyrimidines

Another scientific application involves a one-pot acid-promoted synthesis route for 6-aminopyrazolo[3,4-d]pyrimidine, achieved by treating 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide in an acid-mediated solution. This synthesis pathway includes deprotection, imination, acid-promoted heterocyclization, and aromatization steps, with methanesulfonyl chloride identified as an optimal solvent. The method demonstrates a straightforward approach to producing aminopyrazolopyrimidines, contributing to the diversity of available synthetic routes for such compounds (Tseng et al., 2019).

Synthesis of Sulfonamidomethyl Substituted Pyrimidines

Research on 4,7-dihydroazolo[1,5-a]pyrimidin-5-ylmethanesulfonamides, which are side-products of a Biginelli-like reaction, reveals a straightforward two-component condensation method for synthesizing 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines. This process involves the reaction of aminoazoles with N,N-dialkyl(cinnamoyl)methanesulfonamides, offering a novel approach to obtain these compounds, which could be useful in various scientific applications (Shvets et al., 2020).

将来の方向性

作用機序

Target of Action

Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been associated with inhibitory activity against CDK2, a key regulator of the cell cycle .

Mode of Action

Pyrazolo[1,5-a]pyrimidines have been found to exhibit tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These properties suggest that the compound may interact with its targets by influencing their absorption and emission behaviors .

Biochemical Pathways

Given the association of pyrazolo[1,5-a]pyrimidines with optical applications and cdk2 inhibition , it can be inferred that the compound may influence pathways related to light absorption and emission, as well as cell cycle regulation.

Result of Action

Compounds in the pyrazolo[1,5-a]pyrimidines family have been found to exhibit significant inhibitory activity, with ic50 values in the nanomolar range, suggesting potent biological activity .

Action Environment

The photophysical properties of pyrazolo[1,5-a]pyrimidines suggest that light conditions could potentially influence the compound’s action .

特性

IUPAC Name |

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2S/c1-6-3-8-9-4-7(5-12(8)10-6)11-15(2,13)14/h3-5,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYOYIYWDRTHQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2854866.png)

![6-fluoro-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2854867.png)

![N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2854868.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2854872.png)

![3-Ethenylsulfonyl-N-[5-(furan-2-yl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2854873.png)

![3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2854878.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2854879.png)

![N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE](/img/structure/B2854882.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}propanamide](/img/structure/B2854884.png)

![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2854887.png)